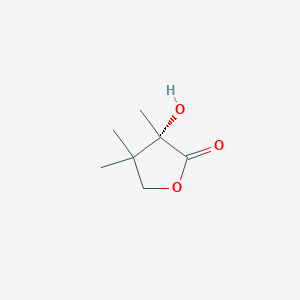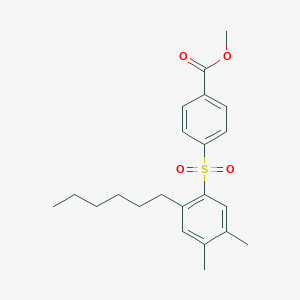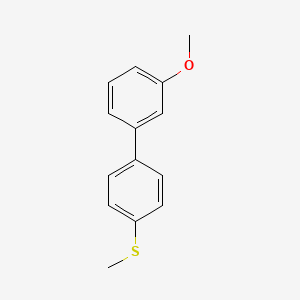
1,1'-Biphenyl, 3-methoxy-4'-(methylthio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-Biphenyl, 3-methoxy-4’-(methylthio)- is an organic compound with the molecular formula C14H14OS It is a derivative of biphenyl, where one of the phenyl rings is substituted with a methoxy group at the 3-position and a methylthio group at the 4’-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Biphenyl, 3-methoxy-4’-(methylthio)- typically involves the following steps:
Starting Materials: The synthesis begins with biphenyl as the core structure.
Methoxylation: Introduction of the methoxy group at the 3-position can be achieved through electrophilic aromatic substitution using methanol and a suitable catalyst.
Methylthiolation: The methylthio group can be introduced at the 4’-position using a thiolation reaction with methylthiol and a catalyst.
Industrial Production Methods
In an industrial setting, the production of 1,1’-Biphenyl, 3-methoxy-4’-(methylthio)- may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-Biphenyl, 3-methoxy-4’-(methylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methylthio group to a thiol or further to a hydrocarbon.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols or hydrocarbons.
Substitution: Various substituted biphenyl derivatives.
Applications De Recherche Scientifique
1,1’-Biphenyl, 3-methoxy-4’-(methylthio)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals.
Mécanisme D'action
The mechanism of action of 1,1’-Biphenyl, 3-methoxy-4’-(methylthio)- involves its interaction with molecular targets and pathways. The methoxy and methylthio groups can influence the compound’s reactivity and binding affinity to various enzymes or receptors. These interactions can modulate biological processes, leading to potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-Biphenyl, 4-methoxy-: Similar structure but lacks the methylthio group.
1,1’-Biphenyl, 3-methyl-: Similar structure but lacks the methoxy group.
1,1’-Biphenyl, 4-methylthio-: Similar structure but lacks the methoxy group.
Uniqueness
1,1’-Biphenyl, 3-methoxy-4’-(methylthio)- is unique due to the presence of both methoxy and methylthio groups, which confer distinct chemical properties and reactivity
Propriétés
Numéro CAS |
646505-59-1 |
|---|---|
Formule moléculaire |
C14H14OS |
Poids moléculaire |
230.33 g/mol |
Nom IUPAC |
1-methoxy-3-(4-methylsulfanylphenyl)benzene |
InChI |
InChI=1S/C14H14OS/c1-15-13-5-3-4-12(10-13)11-6-8-14(16-2)9-7-11/h3-10H,1-2H3 |
Clé InChI |
NSICTLPNNRZHMH-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)C2=CC=C(C=C2)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


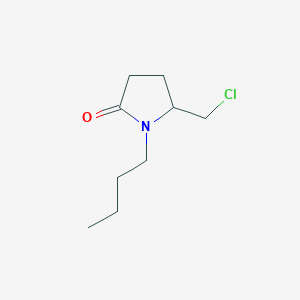
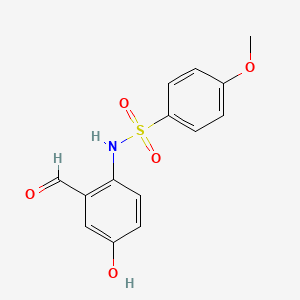
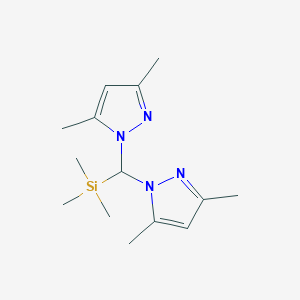
![4-Methyl-3-[2-(2-nitrophenyl)hydrazinylidene]-2H-1-benzopyran-2,7(3H)-dione](/img/structure/B12582494.png)
![2,3,5,6-Tetrachloro-4-{[oxo(diphenyl)-lambda~6~-sulfanylidene]amino}pyridine](/img/structure/B12582501.png)
![3-Methyl-1-[4-(propan-2-yl)phenyl]but-2-en-1-one](/img/structure/B12582509.png)
![3-(1-Methyl-4-piperidinyl)-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine](/img/structure/B12582514.png)
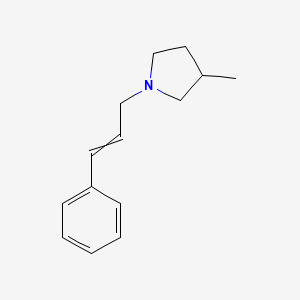
![Phenol, 2-[(dinonylamino)methyl]-](/img/structure/B12582523.png)
![N-[1-(Cyclohexylamino)-1-oxo-2-butanyl]-2-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B12582527.png)


